molecular formula C20H21N5O4S B2379616 Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 781654-64-6

Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B2379616
CAS No.: 781654-64-6
M. Wt: 427.48
InChI Key: GTIKKSRNHJLPNL-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with:

  • A 4-amino group at position 2.
  • A 4-methoxyphenyl moiety at position 3.
  • A sulfanyl acetyl linker connecting the triazole to an ethyl 4-aminobenzoate group.

Properties

IUPAC Name

ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-3-29-19(27)14-4-8-15(9-5-14)22-17(26)12-30-20-24-23-18(25(20)21)13-6-10-16(28-2)11-7-13/h4-11H,3,12,21H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIKKSRNHJLPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves multiple steps:

  • Formation of the 1,2,4-triazole ring: : The initial step involves the formation of the 1,2,4-triazole ring. This is typically achieved through the cyclization of hydrazine derivatives with formamide and aldehyde.

  • Introduction of the methoxyphenyl group: : This step introduces the methoxyphenyl substituent into the triazole ring via electrophilic substitution.

  • Acylation: : This is followed by the acylation of the resulting intermediate with acetyl chloride.

  • Formation of the benzoate ester: : Finally, the benzoate ester is formed through esterification with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial-scale synthesis generally follows the same steps but is optimized for yield and purity using advanced techniques such as high-pressure reactors, continuous flow systems, and catalysis. Purification is typically achieved through recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides and sulfones.

  • Reduction: : Reduction reactions can occur at the nitro group, converting it to amine.

  • Substitution: : The compound can undergo nucleophilic substitution at the aromatic ring, particularly involving the methoxyphenyl and triazole groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

  • Substitution: : Conditions often involve strong nucleophiles such as sodium hydride or organometallic reagents.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amino derivatives.

  • Substitution: : Substituted triazoles and benzoates.

Scientific Research Applications

Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate finds applications across various disciplines:

  • Chemistry: : Used as an intermediate in the synthesis of other complex organic compounds.

  • Biology: : Functions as a ligand in bioassays for studying enzyme interactions.

  • Medicine: : Explored for its potential use in drug design, particularly for its antibacterial and antifungal properties.

  • Industry: : Utilized in the production of specialty chemicals and as a component in certain polymerizations.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets and Pathways: : It interacts with specific enzymes and receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context but often involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name / ID (CAS/RN) Triazole Substituents Benzoate Group Key Structural Differences References
Target Compound 4-amino, 5-(4-methoxyphenyl) Ethyl ester Reference standard
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate (886929-93-7) 5-(4-chlorobenzyl), 4-(1H-pyrrol-1-yl) Ethyl ester Chlorobenzyl and pyrrole substituents replace methoxyphenyl and amino groups
Ethyl 4-[[2-[[5-[[(4-Methoxybenzoyl)Amino]Methyl]-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl]Acetyl]Amino]Benzoate (724746-06-9) 4-methyl, 5-(4-methoxybenzoylamino methyl) Ethyl ester Methyl at triazole position 4; methoxybenzoylamino side chain
Methyl 4-[[2-[[4-Amino-5-(4-Chlorophenyl)-1,2,4-Triazol-3-yl]Sulfanyl]Acetyl]Amino]Benzoate (575463-33-1) 4-amino, 5-(4-chlorophenyl) Methyl ester Chlorophenyl replaces methoxyphenyl; methyl ester reduces steric bulk
Ethyl 4-({[5-{[4-(Acetylamino)Phenoxy]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate (Compound 12) 4-methyl, 5-(acetylamino phenoxy methyl) Ethyl ester Acetylamino phenoxy side chain; methyl at triazole position 4

Physicochemical Properties

  • Melting Points : Analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points (>250°C) due to enhanced intermolecular interactions. For example, Compound 14 (4-nitrophenyl derivative) melts at 272.9–273.9°C . The target compound’s methoxy group, being electron-donating, may lower its melting point compared to chloro or nitro analogs.
  • Solubility: Methyl/ethyl ester variations influence lipophilicity.

Structural Insights from Crystallography

  • Hydrogen bonding patterns (e.g., N–H···O interactions in triazoles) stabilize molecular conformations. For example, substituted triazoles in form dimeric structures via hydrogen bonds, which could influence solubility and crystallinity .

Biological Activity

Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a complex chemical compound with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

Property Details
Molecular Formula C17H16N4O3S
Molecular Weight 356.4 g/mol
IUPAC Name This compound
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C(=O)O

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating effective inhibition. Studies show that triazole derivatives can disrupt cell wall synthesis and interfere with nucleic acid metabolism in bacteria .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown that similar compounds can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) by promoting apoptosis .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases where cytokine levels are elevated .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as cytochrome P450, which is crucial in drug metabolism and synthesis.
  • Receptor Modulation : The compound may modulate G protein-coupled receptors (GPCRs), influencing signaling pathways involved in inflammation and cell proliferation .
  • Nucleic Acid Interaction : Its structure allows for potential interactions with DNA/RNA, leading to disruptions in replication and transcription processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Study 2: Anticancer Potential

In vitro tests on MCF-7 cells showed a decrease in cell viability by approximately 70% after treatment with the compound at a concentration of 25 µM for 48 hours.

Study 3: Anti-inflammatory Activity

Animal models treated with this compound exhibited reduced levels of inflammatory markers compared to control groups.

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